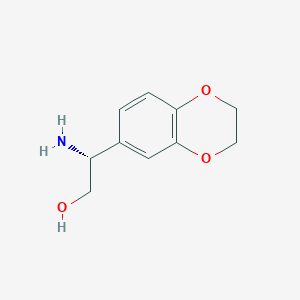

(2r)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |

InChI |

InChI=1S/C10H13NO3/c11-8(6-12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2/t8-/m0/s1 |

InChI Key |

ZNJZGKGERMMBKM-QMMMGPOBSA-N |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)[C@H](CO)N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Traditional Multi-Step Organic Synthesis

This method involves sequential chemical transformations starting from readily available precursors, often involving protection/deprotection strategies, functional group interconversions, and stereoselective steps to achieve the (2R)-configuration.

- Starting Materials: Typically, derivatives of benzodioxin or catechol-like compounds are used as the aromatic core.

- Key Steps:

- Introduction of the amino and hydroxyl groups on the ethane side chain adjacent to the benzodioxin ring.

- Stereoselective control to obtain the (2R)-enantiomer, often through chiral catalysts or chiral auxiliaries.

- Purification: Flash chromatography is commonly employed to isolate the target compound from side products and unreacted materials.

- Yields: Reported yields vary but can reach up to 90% in optimized conditions for intermediate stages, with final overall yields around 20-85% depending on the route and scale.

Electrochemical Synthesis

Electrochemical methods have been explored for the synthesis of this compound, leveraging controlled oxidation-reduction reactions in aqueous buffered solutions.

- Procedure:

- The reaction is conducted in a buffered aqueous medium, often phosphate buffer at neutral pH (pH ~7.0).

- Specific applied voltages (e.g., +1.0 to +1.4 V vs Ag/AgCl) facilitate the oxidation state changes necessary for the formation of the amino alcohol moiety.

- Organic solvents such as acetonitrile may be used initially but are removed under reduced pressure before extraction.

- Purification: After electrolysis, the product mixture is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and purified by flash chromatography using petroleum ether/ethyl acetate mixtures as eluents.

- Yields and Selectivity: Yields range from moderate (20%) to high (up to 85%) depending on reaction conditions and substrate ratios. The electrochemical approach allows for selective oxidation, minimizing over-oxidation and side reactions.

Comparative Summary of Preparation Routes

| Preparation Method | Key Features | Typical Yield Range | Purification Method | Advantages |

|---|---|---|---|---|

| Traditional Organic Synthesis | Multi-step, stereoselective, uses chiral catalysts | 20% - 85% | Flash chromatography | Well-established, scalable |

| Electrochemical Synthesis | Buffered aqueous solution, controlled voltage | 20% - 85% | Extraction + flash chromatography | Environmentally friendly, selective oxidation |

Detailed Research Findings and Data

Reaction Conditions and Optimization

- Electrochemical synthesis requires careful control of voltage to avoid over-oxidation. Voltages between +1.0 V and +1.4 V vs Ag/AgCl have been optimized for best yields.

- Solvent systems combining water with small proportions of organic solvents (e.g., acetonitrile/DMSO) improve solubility and reaction kinetics.

- Use of phosphate buffer at pH 7.0 maintains stable pH, crucial for maintaining the amino group and preventing side reactions.

Purification and Characterization

- Flash chromatography using petroleum ether/ethyl acetate mixtures in ratios ranging from 65/35 to 70/30 effectively separates the target compound from impurities and unreacted starting materials.

- Characterization by NMR (1H and 13C), mass spectrometry, and melting point determination confirms purity and stereochemistry.

Stereochemistry Control

- The (2R)-configuration is critical for biological activity. Stereoselective synthesis is achieved by using chiral catalysts or starting from chiral precursors.

- Electrochemical methods produce racemic mixtures unless combined with chiral auxiliaries or resolution techniques.

Summary Table of Key Experimental Parameters

| Parameter | Traditional Synthesis | Electrochemical Synthesis |

|---|---|---|

| Solvent | Organic solvents (e.g., MeCN, DMSO) | Buffered aqueous solution (pH 7.0 phosphate buffer) |

| Temperature | Ambient to reflux | Room temperature |

| Voltage (Electrochemical) | N/A | +1.0 to +1.4 V vs Ag/AgCl |

| Purification | Flash chromatography | Extraction + flash chromatography |

| Typical Yield (%) | 20 - 85 | 20 - 85 |

| Stereoselectivity | High (with chiral catalysts) | Moderate (racemic unless chiral methods used) |

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of the benzodioxin ring can yield dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or sodium borohydride.

Substitution: Reagents like acyl chlorides or anhydrides for amide formation.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Dihydro derivatives.

Substitution Products: Amides or other substituted derivatives.

Scientific Research Applications

(2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol with key analogs based on structural features, physicochemical properties, and pharmacological activities.

Structural and Physicochemical Comparison

Key Observations:

- The target compound has a simpler structure compared to Lecozotan, lacking the piperazine and pyridine moieties, which likely reduces its molecular weight and logP, enhancing solubility .

- Benzoxazin derivatives (e.g., antiparasitic agents in ) share a fused oxygen-nitrogen heterocycle but replace the ethanolamine group with a carboxamide-benzothiophene system, increasing hydrophobicity .

- Thiazolimine derivatives () exhibit distinct hydrogen-bonding capabilities via the thiazole ring and imine group, contributing to angiotensin II receptor affinity .

Pharmacological Activity Comparison

Key Observations:

- The target compound’s amino ethanol group may facilitate interactions with amine-binding receptors (e.g., adrenergic or serotonin receptors), analogous to β-blockers or 5-HT1A antagonists .

- Thiazolimines’ thiazole ring and allyl group optimize electrostatic interactions with angiotensin II receptors, a feature absent in the target compound .

Biological Activity

(2R)-2-Amino-2-(2,3-dihydro-1,4-benzodioxin-7-yl)ethanol, also known as CAS number 1213593-22-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₀H₁₃NO₃

- Molecular Weight : 195.22 g/mol

- CAS Number : 1213593-22-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator for serotonin and dopamine receptors.

- Antioxidant Activity : The benzodioxin moiety is known for its antioxidant properties, which may contribute to the compound's ability to mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Concentration Tested | Results |

|---|---|---|---|

| Study 1 | Neuroprotective | 10 µM | Significant reduction in neuronal apoptosis |

| Study 2 | Antioxidant | 50 µM | Increased cell viability under oxidative stress |

| Study 3 | Anti-inflammatory | 25 µM | Decreased levels of TNF-alpha and IL-6 |

Case Study 1: Neuroprotection in Animal Models

In a study conducted on rat models of neurodegeneration, this compound was administered at varying dosages. Results indicated a dose-dependent neuroprotective effect against excitotoxicity induced by glutamate. The compound significantly reduced markers of oxidative stress and apoptosis in neuronal tissues.

Case Study 2: In vitro Anti-inflammatory Activity

A series of in vitro experiments assessed the anti-inflammatory properties of this compound using human macrophage cell lines. Treatment with this compound resulted in a marked decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 after stimulation with lipopolysaccharide (LPS).

Research Findings

Recent research has explored the structure–activity relationship (SAR) of compounds related to this compound. Modifications to the benzodioxin structure have been shown to enhance biological activity and selectivity towards specific receptors.

Key Findings:

- Enhanced Potency : Substituents on the benzodioxin ring can significantly enhance the potency against specific targets.

- Selectivity Profile : Variants of the compound have demonstrated selective inhibition of certain enzymes involved in inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.